molecular formula C17H28N2O2 B2633333 N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide CAS No. 1795529-48-4

N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide

Cat. No.: B2633333
CAS No.: 1795529-48-4
M. Wt: 292.423
InChI Key: JPVWLNNGRDSECF-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a cyanocyclohexyl moiety, and an ethoxycyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclohexyl Intermediate: The initial step involves the reaction of cyclohexanone with tert-butylamine and cyanide ion to form the 4-tert-butyl-1-cyanocyclohexyl intermediate.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using ethyl diazoacetate under basic conditions to introduce the ethoxycyclopropane moiety.

    Amidation: The final step involves the amidation of the cyclopropane intermediate with a suitable amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclohexyl and ethoxycyclopropane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism by which N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
  • N-(4-tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide

Uniqueness

N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide is unique due to its combination of a cyanocyclohexyl group with an ethoxycyclopropane carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-5-21-14-10-13(14)15(20)19-17(11-18)8-6-12(7-9-17)16(2,3)4/h12-14H,5-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVWLNNGRDSECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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